Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate
Description
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with bromine (Br) at position 6, fluorine (F) at position 5, and a methyl ester group (-COOCH₃) at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the sulfur atom in the benzothiophene ring and the electron-withdrawing substituents (Br and F). Its structural analogs often serve as intermediates in synthesizing pharmaceuticals, agrochemicals, or organic semiconductors.
Properties
IUPAC Name |
methyl 6-bromo-5-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFXUVKYZDMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives followed by esterification. One common method includes:
Bromination: Benzothiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Fluorination: The brominated benzothiophene is then subjected to fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 5-position.
Esterification: The resulting 6-bromo-5-fluorobenzothiophene is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can yield carboxylic acids .
Scientific Research Applications
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Core Heterocycle Comparison: Benzothiophene vs. Benzofuran
- Benzothiophene Core (Target Compound) : The sulfur atom in benzothiophene enhances aromaticity and electron delocalization compared to benzofuran. Sulfur’s lower electronegativity relative to oxygen results in a less polarized ring system, influencing reactivity in cross-coupling reactions and binding interactions in biological systems .
- This can affect solubility and metabolic stability in drug design .
Substituent Effects
Table 1: Substituent Comparison of Key Analogs
Key Observations:
- Position 5 Substituents: The fluorine in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity. The 4-fluorophenyl-2-oxoethoxy group in one analog () combines fluorine’s electronic effects with a ketone-containing side chain, enabling diverse reactivity (e.g., nucleophilic additions) .
- Ester Groups :
- Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (analogs), which may influence pharmacokinetics in drug candidates.
Electronic and Steric Implications
- Electron-Withdrawing Effects : The Br/F substituents in the target compound create a highly electron-deficient aromatic system, favoring reactions such as Suzuki-Miyaura coupling. Analogs with electron-donating alkoxy groups (e.g., benzyloxy) exhibit reduced electrophilicity .
- Steric Bulk : Bulky substituents at position 5 (e.g., 2-bromophenylmethoxy) in analogs may hinder access to the reactive benzofuran core, whereas the compact fluorine in the target compound minimizes steric interference .
Biological Activity
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzothiophene core with bromine and fluorine substituents, which may enhance its biological properties. The presence of these halogens can influence the compound's lipophilicity, reactivity, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrFNO₂S |
| Molecular Weight | 292.11 g/mol |
| CAS Number | 1404119-48-7 |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. The mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammatory markers in cellular models, suggesting it could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study conducted on human breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups, highlighting its anti-inflammatory potential .
- Neuroprotection : Research involving neuronal cells exposed to oxidative stress revealed that treatment with this compound resulted in decreased apoptosis rates and improved cell viability .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
